molecular formula C23H15Cl3N2O2 B2444406 (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE CAS No. 380477-50-9

(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE

Cat. No.: B2444406
CAS No.: 380477-50-9
M. Wt: 457.74
InChI Key: FOMFXYTZYXOIBX-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Properties

IUPAC Name

(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O2/c24-18-6-4-15(5-7-18)14-30-22-3-1-2-16(9-22)8-17(13-27)23(29)28-21-11-19(25)10-20(26)12-21/h1-12H,14H2,(H,28,29)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMFXYTZYXOIBX-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the (4-chlorophenyl)methoxy group: This step involves the reaction of 4-chlorophenol with methanol in the presence of a base to form the (4-chlorophenyl)methoxy intermediate.

    Coupling with 3-[(4-chlorophenyl)methoxy]phenyl: The intermediate is then coupled with 3-bromophenyl using a palladium-catalyzed cross-coupling reaction.

    Introduction of the cyano group: The resulting compound undergoes a cyanation reaction using a suitable cyanating agent such as copper(I) cyanide.

    Formation of the prop-2-enamide: The final step involves the reaction of the cyano intermediate with 3,5-dichloroaniline under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Recent studies have highlighted the anticancer properties of (2E)-3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide. The compound has been evaluated for its efficacy against various cancer cell lines through in vitro assays. Notable findings include:

  • Inhibition of Tumor Cell Growth : The compound exhibited significant cytotoxic effects against several human tumor cell lines, demonstrating an ability to inhibit cell proliferation effectively.
  • Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Anticancer Activity : A study conducted by Wahab et al. (2022) investigated a series of acrylamide derivatives, including variations of the target compound. Their findings indicated that certain structural modifications enhanced cytotoxicity against specific cancer types, suggesting a structure-activity relationship that could guide future drug design efforts .
  • Molecular Docking Studies : Computational studies have been performed to understand the binding affinities of this compound with various biological targets. These studies revealed promising interactions with proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Applications in Drug Development

The applications of this compound extend beyond anticancer activity. Its chemical structure allows for further modifications that can lead to derivatives with enhanced pharmacological profiles. Potential applications include:

  • Targeted Cancer Therapy : By optimizing its structure for better selectivity towards cancer cells, this compound could serve as a lead for developing targeted therapies.
  • Combination Therapies : Given its mechanism of action, it may be effective in combination with existing chemotherapeutics to overcome resistance mechanisms in cancer cells.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl structure.

    3-Chloromethcathinone: Another stimulant with a chlorophenyl group.

    4-Bromomethcathinone: A brominated analog with similar properties.

Uniqueness

(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

The compound (2E)-3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide, often referred to as a derivative of acrylamide, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25H20ClN3O3
  • Molecular Weight : 445.9 g/mol
  • IUPAC Name : (E)-N-(4-acetamidophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
  • InChI Key : XZJJPYNIIWIOEP-XSFVSMFZSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may function through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It potentially modulates receptor activity, influencing various signaling pathways associated with cell growth and apoptosis.

Pharmacological Effects

  • Anticancer Activity : Studies have shown that derivatives of acrylamide exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group enhances the compound's ability to induce apoptosis in malignant cells.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, indicating potential use in treating infections.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various acrylamide derivatives, including this compound. The results indicated:

  • Significant inhibition of cell proliferation in breast cancer cell lines.
  • Induction of apoptosis through caspase activation.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)12.5Caspase-dependent apoptosis
A549 (Lung)15.0Cell cycle arrest

Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of this compound demonstrated:

  • Reduction in TNF-alpha and IL-6 levels in vitro.
  • Promising results in animal models of arthritis.
ParameterControl (pg/mL)Treated (pg/mL)
TNF-alpha15075
IL-620090

Q & A

Q. What are the recommended synthetic routes for (2E)-3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide, and how can purity be optimized?

Methodology :

  • Step 1 : Begin with a Knoevenagel condensation between 3-[(4-chlorobenzyl)oxy]benzaldehyde and cyanoacetamide under basic conditions (e.g., piperidine catalyst in ethanol) to form the acrylonitrile intermediate .
  • Step 2 : React the intermediate with 3,5-dichloroaniline in the presence of a coupling agent like EDCI/HOBt in DMF to yield the target acrylamide .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water (70:30 v/v). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How should researchers characterize the molecular structure of this compound to confirm stereochemistry and functional groups?

Methodology :

  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves the (2E)-configuration and confirms bond angles/distances (mean C–C bond length: ~1.34 Å for acrylamide) .
  • Spectroscopic Techniques :
    • FT-IR : Confirm cyano (C≡N stretch at ~2220 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups.
    • NMR : <sup>1</sup>H NMR should show vinyl proton coupling (J = 12–16 Hz for trans-configuration) and aromatic protons integrating for dichlorophenyl and chlorobenzyl groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anti-inflammatory or antioxidant potential)?

Methodology :

  • Antioxidant Activity :
    • DPPH Radical Scavenging : Prepare 0.1 mM DPPH in ethanol, incubate with compound (10–100 µM) for 30 min, measure absorbance at 517 nm. Calculate IC50 using nonlinear regression .
    • FRAP Assay : Mix compound with FeCl3-TPTZ reagent, measure absorbance at 593 nm after 4 min .
  • Anti-inflammatory Activity :
    • COX-2 Inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with 10 µM compound, compare to celecoxib as a positive control.

Advanced Research Questions

Q. How can computational chemistry be applied to predict binding modes of this compound with biological targets (e.g., COX-2)?

Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2’s active site (PDB ID: 5KIR). Parameterize charges with AM1-BCC and validate docking poses via MD simulations (NAMD, 100 ns) .
  • Pharmacophore Mapping : Identify critical features (e.g., cyano group for H-bonding, dichlorophenyl for hydrophobic interactions) using LigandScout or Phase .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

Methodology :

  • Meta-analysis : Compile data from multiple studies (e.g., DPPH IC50 ranges: 15–50 µM) and assess variables:
    • Experimental Conditions : Solvent (DMSO vs. ethanol), pH, temperature .
    • Purity : HPLC purity thresholds (>95% vs. >99%) impact activity .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DPPH concentration, triplicate measurements) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

Methodology :

  • Modification Sites :
    • Chlorobenzyl Group : Replace with fluorobenzyl to enhance metabolic stability.
    • Cyano Group : Substitute with carboxylic acid to improve solubility.
  • In Silico ADME Prediction : Use SwissADME to estimate logP (current value: ~4.2), permeability (Caco-2 model), and CYP450 interactions .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems (e.g., inflammation models)?

Methodology :

  • Transcriptomic Profiling : Treat RAW 264.7 macrophages with compound (10 µM), perform RNA-seq to identify downregulated pro-inflammatory genes (e.g., TNF-α, IL-6) .
  • Western Blotting : Quantify NF-κB phosphorylation and IκBα degradation in LPS-stimulated cells .

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